M410
Description
M410, a combretastatin A4 (CA4) analogue, is a vascular-disrupting agent (VDA) designed to inhibit microtubule polymerization in tumor endothelial cells. This mechanism induces vascular occlusion, leading to secondary ischemic necrosis of tumor cells . Structurally, this compound is a (Z)-3, 4′, 5-trimethyl-isopentene-3′-o-phosphate disodium derivative optimized for enhanced stability and reduced toxicity compared to its parent compound, CA4 phosphate (CA4P) .
Propriétés
Formule moléculaire |
C17H17Na2O7P |
|---|---|
Poids moléculaire |
410.27 |
Apparence |
Solid powder |
Synonymes |
M410; M-410; M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Findings from Preclinical Studies:
- In vitro : M410 exhibits potent antiproliferative activity against multiple cancer cell lines, including human colon (LoVo, IC₅₀ = 39.0 ± 3.2 nM), breast (MCF-7, IC₅₀ = 57.7 ± 6.0 nM), and liver (HepG2, IC₅₀ = 43.0 ± 2.6 nM) cancers . It also targets human umbilical vein endothelial cells (HUVECs, IC₅₀ = 17.5 ± 1.4 nM), indicating dual antitumor and antiangiogenic effects .
- In vivo : In rabbit VX2 liver tumor models, this compound significantly delayed tumor growth (44.3% inhibition at 25 mg/kg, P < 0.01) and reduced vascular density (CD34+ endothelial cells) without systemic toxicity . Dynamic contrast-enhanced MRI (DCE-MRI) revealed a transient decrease in the volume transfer constant (K.="" and="" correlating="" li="" necrosis="" shutdown="" sup>),="" vascular="" with="">
Comparison with Similar Compounds
This compound belongs to the CA4-derived VDA family. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Efficacy and Selectivity of this compound and Analogues
Structural and Functional Differentiation
This compound vs. CA4P: Potency: this compound shows lower IC₅₀ values in endothelial cells (17.5 nM vs. 22.2 nM for CA4P), suggesting superior antiangiogenic activity . Biomarker Correlation: this compound-treated tumors exhibit early decreases in apparent diffusion coefficient (ADC) and K<sup>trans</sup>, enabling non-invasive monitoring of vascular disruption .
This compound vs. M286 :
- Mechanism : M286 stabilizes microtubules, whereas this compound destabilizes them, leading to distinct cellular effects (G2/M arrest vs. mitotic block) .
- Efficacy : this compound achieves higher tumor inhibition rates (61.9% in HepG2 at 50 mg/kg) compared to M286 (58.0% in LoVo) .
Limitations and Advantages
- Advantages of this compound :
- Limitations: Transient vascular shutdown (tumor regrowth observed after 14 days in rabbit models) . Limited human clinical trial data compared to CA4P .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
